molecular formula C18H23Cl2NO2 B13788678 2-Methoxyphenoxyethylbenzyl-beta-chloroethylamine hydrochloride CAS No. 63991-10-6

2-Methoxyphenoxyethylbenzyl-beta-chloroethylamine hydrochloride

Cat. No.: B13788678
CAS No.: 63991-10-6
M. Wt: 356.3 g/mol
InChI Key: GLHXHBYDPQRLGS-UHFFFAOYSA-N
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Description

2-Methoxyphenoxyethylbenzyl-beta-chloroethylamine hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of multiple functional groups, including a methoxy group, a phenoxy group, and a chloroethylamine group, which contribute to its diverse reactivity and utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyphenoxyethylbenzyl-beta-chloroethylamine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of 2-Methoxyphenol: This can be achieved by methylation of phenol using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide.

    Etherification: The 2-methoxyphenol is then reacted with 2-chloroethylbenzylamine under basic conditions to form the ether linkage.

    Formation of Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyphenoxyethylbenzyl-beta-chloroethylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The chloroethylamine group can be reduced to form an ethylamine derivative.

    Substitution: The chloro group can be substituted with nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products Formed

    Oxidation: Formation of phenol derivatives.

    Reduction: Formation of ethylamine derivatives.

    Substitution: Formation of substituted amines, thiols, or ethers.

Scientific Research Applications

2-Methoxyphenoxyethylbenzyl-beta-chloroethylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxyphenoxyethylbenzyl-beta-chloroethylamine hydrochloride involves its interaction with specific molecular targets. The chloroethylamine group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to the inhibition of biological processes. This compound may also interact with cellular pathways involved in signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-Chloroethylamine hydrochloride: Shares the chloroethylamine group but lacks the methoxy and phenoxy groups.

    2-Methoxyphenol: Contains the methoxy and phenoxy groups but lacks the chloroethylamine group.

    Benzylamine derivatives: Similar in structure but with variations in functional groups.

Uniqueness

2-Methoxyphenoxyethylbenzyl-beta-chloroethylamine hydrochloride is unique due to the combination of its functional groups, which confer a distinct reactivity profile and potential for diverse applications. Its ability to undergo multiple types of chemical reactions and interact with biological targets makes it a valuable compound for research and industrial use.

Properties

CAS No.

63991-10-6

Molecular Formula

C18H23Cl2NO2

Molecular Weight

356.3 g/mol

IUPAC Name

benzyl-(2-chloroethyl)-[2-(2-methoxyphenoxy)ethyl]azanium;chloride

InChI

InChI=1S/C18H22ClNO2.ClH/c1-21-17-9-5-6-10-18(17)22-14-13-20(12-11-19)15-16-7-3-2-4-8-16;/h2-10H,11-15H2,1H3;1H

InChI Key

GLHXHBYDPQRLGS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC[NH+](CCCl)CC2=CC=CC=C2.[Cl-]

Origin of Product

United States

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